molecular formula C17H18O5 B1416100 [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone CAS No. 938458-72-1

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone

Cat. No.: B1416100
CAS No.: 938458-72-1
M. Wt: 302.32 g/mol
InChI Key: RHAWLOFJURLKMZ-UHFFFAOYSA-N
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Description

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.33 g/mol This compound is characterized by the presence of two methoxymethoxy groups attached to phenyl rings, which are further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone typically involves the reaction of appropriate methoxymethoxy-substituted benzaldehydes with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylmethanones.

Scientific Research Applications

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxymethoxy groups may play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone is unique due to the presence of two methoxymethoxy groups, which can significantly influence its chemical reactivity and potential applications. These groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-[4-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-11-21-14-9-7-13(8-10-14)17(18)15-5-3-4-6-16(15)22-12-20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAWLOFJURLKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182091
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-72-1
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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